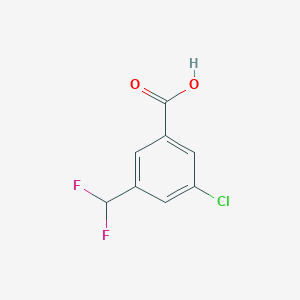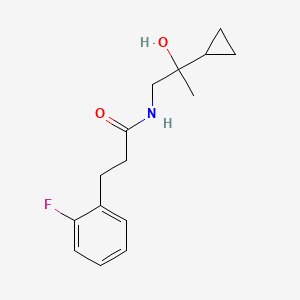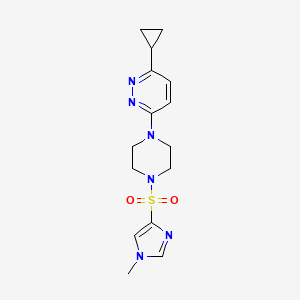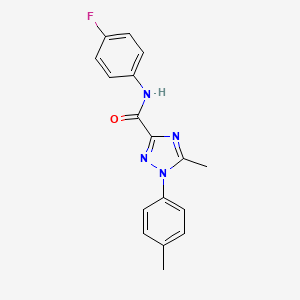![molecular formula C18H17F3N4O3 B2729069 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2034273-53-3](/img/structure/B2729069.png)
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a member of the pyrrolopyrimidine family, known for its wide range of applications, particularly in medicinal chemistry. Its unique structure, which includes both a pyrrolopyrimidine core and a trifluoromethoxyphenyl moiety, lends itself to various biological activities, making it a compound of interest in scientific research.
Mechanism of Action
Target of Action
Similar compounds with a pyrrolo[3,2-d]pyrimidine structure have been found to inhibit purine nucleoside phosphorylase (pnp) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, a pathway that is essential for DNA and RNA synthesis in cells .
Mode of Action
Compounds with similar structures have been reported to act as competitive inhibitors of their target enzymes . This means that they bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone, by potentially inhibiting PNP, could affect the purine salvage pathway . This pathway recycles purines from degraded DNA to synthesize new DNA and RNA molecules. Inhibition of PNP could therefore disrupt DNA and RNA synthesis, affecting cell growth and proliferation .
Result of Action
Inhibition of pnp, as seen with similar compounds, can lead to disruption of dna and rna synthesis, which can inhibit cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone has been found to interact with various enzymes and proteins. For instance, it exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase . The nature of these interactions involves the compound binding to the active site of these enzymes, thereby inhibiting their activity.
Cellular Effects
In terms of cellular effects, this compound has been found to have a cell proliferation inhibiting effect . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the activity of certain kinases, which play crucial roles in cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a competitive inhibitor, binding to the active site of certain kinases and preventing their normal substrates from binding .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the cyclization of a pyrrole derivative with a pyrimidine core, followed by the introduction of a morpholino group. The trifluoromethoxyphenyl group is then attached through a Friedel-Crafts acylation reaction. The specific reaction conditions usually include the use of catalysts like Lewis acids and organic solvents such as dichloromethane or toluene to promote the reactions efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The optimization of reaction conditions, including temperature, pressure, and reagent concentrations, is crucial for large-scale production. Advanced purification techniques, such as crystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form oxo derivatives.
Reduction: : Reduced by agents like lithium aluminum hydride to yield amine derivatives.
Substitution: : Undergoes nucleophilic substitution reactions, particularly at the morpholino and trifluoromethoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed: The major products depend on the type of reaction and conditions. For instance, oxidation may yield oxo derivatives, reduction can produce amine derivatives, and substitution can lead to various substituted analogs of the original compound.
Scientific Research Applications
This compound has significant applications across multiple scientific fields:
Chemistry: : Used as a building block in organic synthesis for creating more complex molecules.
Biology: : Investigated for its potential as a probe in biochemical assays.
Medicine: : Explored for its therapeutic potential, particularly in the treatment of cancer and other diseases.
Industry: : Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Compared to other pyrrolopyrimidine derivatives, this compound stands out due to the presence of the trifluoromethoxyphenyl group, which imparts unique chemical and biological properties. Similar compounds include:
Pyrrolopyrimidine analogs with different substituents.
Compounds with morpholino groups but different core structures.
Molecules with trifluoromethoxyphenyl groups attached to various scaffolds.
While these analogs may share some properties, the combination of functional groups in "(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone" gives it a distinctive profile.
That's the breakdown of your compound! It's fascinating how a combination of specific molecular groups can lead to such diverse applications and reactions. Let me know if there's anything else you'd like to explore!
Properties
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O3/c19-18(20,21)28-14-3-1-12(2-4-14)16(26)25-10-13-9-22-17(23-15(13)11-25)24-5-7-27-8-6-24/h1-4,9H,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAKUQNSHYZEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2728986.png)


![3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2728993.png)




![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2729001.png)
![(Z)-ethyl 2-((8-methoxy-3-(p-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2729002.png)


![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2729008.png)

